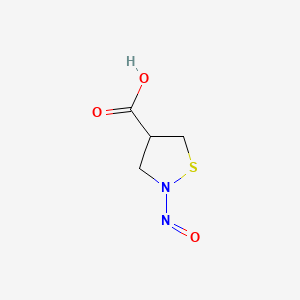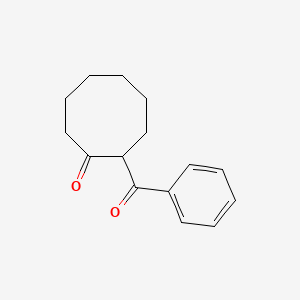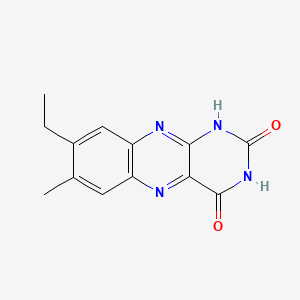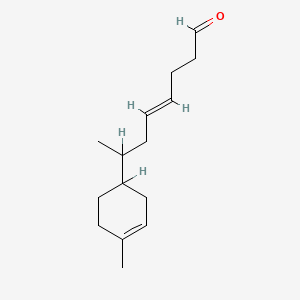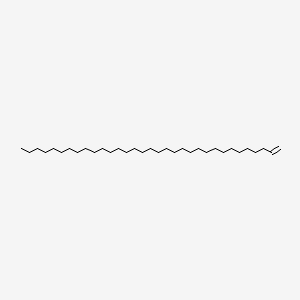
1-Tritriacontene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tritriacontene is a long-chain hydrocarbon with the molecular formula C33H66 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond within its carbon chain. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the double bond.
準備方法
Synthetic Routes and Reaction Conditions: 1-Tritriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of 1-tritriacontyne, which involves the addition of borane to the alkyne followed by oxidation to yield the alkene.
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process include high temperatures and the presence of a catalyst to facilitate the breaking of carbon-carbon bonds.
化学反応の分析
Types of Reactions: 1-Tritriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can convert it into 1-tritriacontane, a saturated hydrocarbon.
Substitution: Halogenation can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a is typically employed.
Substitution: like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Epoxides: and from oxidation.
1-Tritriacontane: from reduction.
Halogenated alkanes: from substitution.
科学的研究の応用
1-Tritriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior under various chemical reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the production of lubricants and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 1-tritriacontene involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved include:
Electrophilic addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical reactions: The double bond can also participate in radical reactions, leading to the formation of new carbon-carbon bonds.
類似化合物との比較
- 1-Octadecene
- 1-Eicosene
- 1-Docosene
These compounds share similar reactivity patterns but differ in their chain lengths and specific applications.
特性
CAS番号 |
61868-11-9 |
|---|---|
分子式 |
C33H66 |
分子量 |
462.9 g/mol |
IUPAC名 |
tritriacont-1-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-33H2,2H3 |
InChIキー |
DRJAAODMPBOZLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


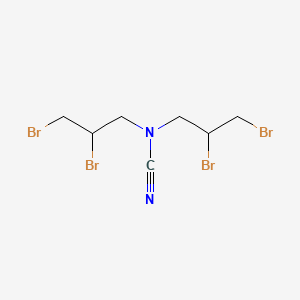
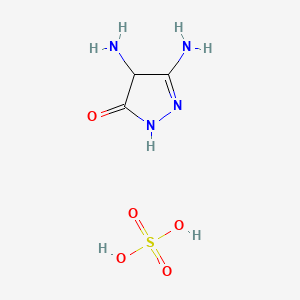
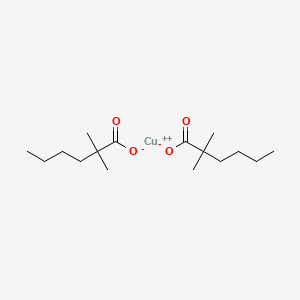

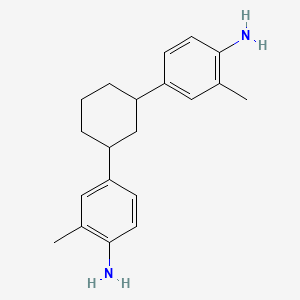

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
